molecular formula C9H12N2O3S B2486304 (1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide CAS No. 1242336-23-7

(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide

Cat. No. B2486304
CAS RN: 1242336-23-7
M. Wt: 228.27
InChI Key: XHGYEVLKRKNEIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .


Molecular Structure Analysis

The molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others. These properties can give insights into the compound’s behavior under different conditions .

Scientific Research Applications

Antibacterial Activity

(1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide: has demonstrated potent antibacterial properties. Researchers have explored its effectiveness against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus megaterium) and Gram-negative (e.g., Klebsiella pneumonia, Escherichia coli, Salmonella typhiae, Shigella sp., Enterobacter aerogenes) bacteria . Its mechanism of action likely involves disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Antiviral Properties

Given the global importance of antiviral agents, exploring the antiviral activity of 2-benzylsulfonyl-N’-hydroxyethanimidamide is crucial. Preliminary investigations have indicated promising results against certain viruses, but more comprehensive studies are warranted .

Anti-Inflammatory and Analgesic Effects

Indole derivatives, including sulfonamide analogs, have been associated with anti-inflammatory and analgesic properties . Investigating whether (1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide exhibits similar effects could provide valuable insights for pain management and inflammation control.

Tubulin Polymerization Inhibition

Considering its sulfonamide scaffold, 2-benzylsulfonyl-N’-hydroxyethanimidamide could be evaluated as a tubulin polymerization inhibitor. Microtubule-targeted drugs play a critical role in cancer therapy, and this compound might contribute to this field .

Antidiabetic Properties

Indole derivatives have been investigated for their potential antidiabetic effects . Exploring whether (1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide modulates glucose metabolism or insulin signaling pathways could be valuable.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It’s important for handling, storage, and disposal of the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

2-benzylsulfonyl-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c10-9(11-12)7-15(13,14)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGYEVLKRKNEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide

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